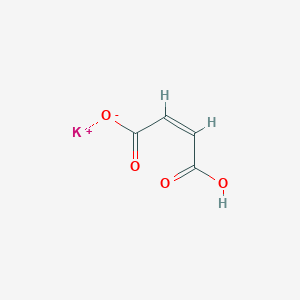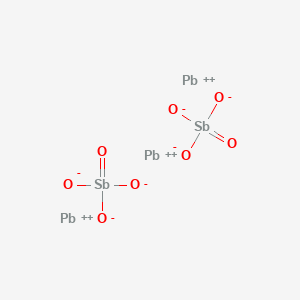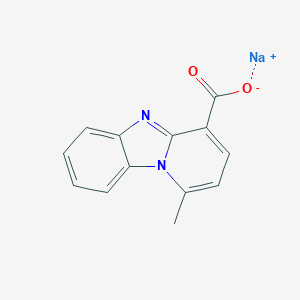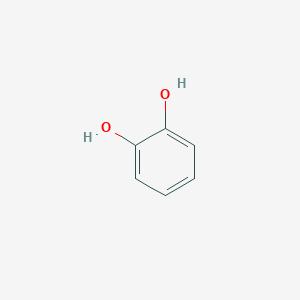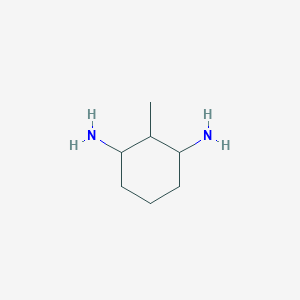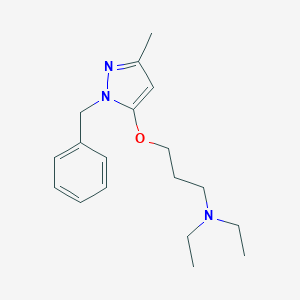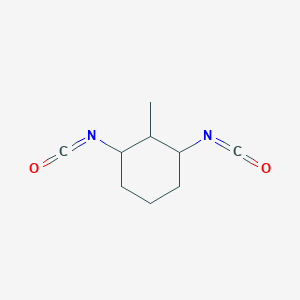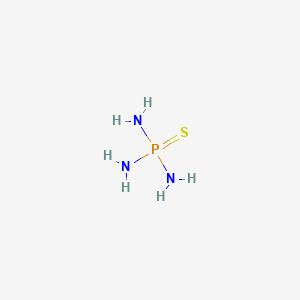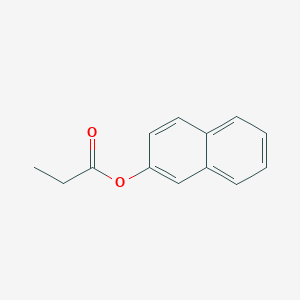
2-Naphthyl propionate
Vue d'ensemble
Description
Synthesis Analysis
Researchers have developed practical and facile methods for synthesizing 2-naphthyl propionate derivatives, such as 2-(6-methoxy-2-naphthyl)propenoic acid, through processes involving palladium-catalyzed reactions, regioselective addition, and hydrolysis steps (Hiyama et al., 1990). Another synthesis route involves bromination, acylation, and hydrolysis to produce amino 2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, highlighting the versatility in synthetic approaches (H. Ai, 2002).
Molecular Structure Analysis
The molecular structure of 2-naphthyl propionate derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the absolute configuration of 2-hydroxy-2-(1-naphthyl)propionic acid was determined using the 1H NMR anisotropy method, providing insights into its stereochemistry (Ichikawa et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of 2-naphthyl propionate compounds is showcased in their ability to undergo various transformations. For instance, ethyl [2-hydroxy-2-(6'-methoxy-2'-naphthyl)] propionate can be synthesized through reactions involving ethyl pyruvate and 2-methoxynaphthalene, followed by hydrolysis and dehydration steps to yield key intermediates for further chemical synthesis (Lu Xian, 2000).
Physical Properties Analysis
The study of physical properties, such as electrochemical behavior and polymer film formation from 2-naphthol derivatives, provides further understanding of these compounds. Poly(NAP-2), a novel polymer film synthesized from 2-naphthol, exhibits specific structural features and redox behavior, indicative of its potential application in various fields (Pham et al., 1993; Pham & Lacaze, 1994).
Chemical Properties Analysis
The protective qualities of 2-naphthylmethoxymethyl (NAPOM) for various functional groups highlight the chemical versatility of 2-naphthyl propionate derivatives. NAPOM provides a mild and selectively removable protecting group for hydroxy and mercapto groups, showcasing the compound's utility in synthetic organic chemistry (Sato et al., 2015).
Applications De Recherche Scientifique
Pharmacological Properties : 2-(6-Methoxy-2-naphthyl)propionic acid has demonstrated anti-inflammatory, analgesic, and anti-pyretic activities. It is prepared through a specific synthesis process involving di(6-methoxy-2-naphthyl)-zinc or 6-methoxy-2-naphthylzinc halide, leading to its use as a non-steroidal anti-inflammatory drug (NSAID) (Cramer, 2001).
Gastrointestinal Effects : The usage of 2-(6-Methoxy-2-naphthyl) propionic acid in treatments can lead to side effects such as gastritis, reactivation of ulcerous niches, and gastrointestinal haemorrhage. Morphological and histochemical studies in rats support these clinical observations, indicating potential risks associated with its oral administration (Orlicz-Szczęsna & Gąbka, 1990).
Environmental Impact : In environmental contexts, Naproxen is examined for its persistence in agricultural soils treated with municipal biosolids. It is found to be rapidly biodegradable with mesophilic aerobic biodegradation being the primary mechanism of dissipation. This suggests that in soils receiving biosolids, Naproxen poses little risk for contamination of adjacent water or crops (Topp et al., 2008).
Chemical Synthesis : Studies on the synthesis of intermediates for Naproxen have been conducted, demonstrating various methods and conditions for producing key compounds such as 2-hydroxy-2-(6'-methoxy-2'-naphthyl) propionic acid, leading to Naproxen's production (Lu Xian, 2000).
Chiral Analysis : Research on the absolute configuration of related compounds like 2-hydroxy-2-(1-naphthyl)propionic acid provides insights into the stereochemistry of these molecules, which is crucial for understanding their biological activity (Ichikawa et al., 1999).
Pharmaceutical Development : The development of enantioselective methods for the synthesis and analysis of Naproxen and its derivatives is a significant area of research. This includes methods for determining enantiomeric excess and understanding the enantioselective properties of these compounds (Harada et al., 2000).
Toxicological Studies : The transformation and potential toxicity of Naproxen during chlorination processes have been assessed. This research is crucial for understanding the environmental impact and health risks associated with the disposal and treatment of pharmaceutical compounds (Du et al., 2018).
Propriétés
IUPAC Name |
naphthalen-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXEPJRCAPKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156749 | |
| Record name | 2-Naphthyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl propionate | |
CAS RN |
13080-43-8 | |
| Record name | 2-Naphthalenol, 2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2UWH942LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Ferroelectric liquid crystalline compounds containing (2 S )-2-(6-hydroxy-2-naphthyl)propionic acid moiety were synthesized from ( S )-naproxen ( 1 ). Reactions of ( S )-naproxen …
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



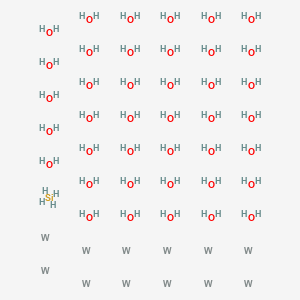
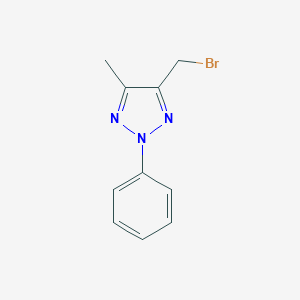
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)
![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
